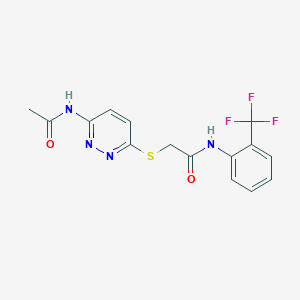

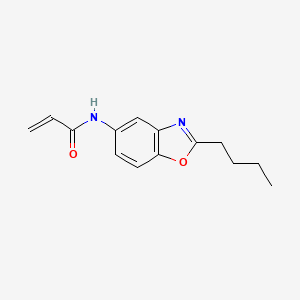

N-(2-butyl-1,3-benzoxazol-5-yl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzoxazole is a heterocyclic compound with a bicyclic structure, consisting of a benzene ring fused to an oxazole ring . It’s a versatile and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

Synthesis Analysis

Benzoxazoles can be synthesized using 2-aminophenol with different aldehydes under various circumstances and with catalysts like nanocatalysts, metal catalysts, ionic liquid catalysts, and a few other catalysts .Molecular Structure Analysis

The molecular structure of benzoxazoles is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis

There has been a large upsurge in the synthesis of benzoxazole via different pathways . The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzoxazole compound can vary greatly depending on its structure. For example, 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene is a powder that is practically insoluble or insoluble .Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry

Benzoxazoles, including N-(2-butyl-1,3-benzoxazol-5-yl)prop-2-enamide, are essential in synthetic organic chemistry. Recent advances in synthetic strategies have focused on this compound. Key methodologies include:

- Using 2-Aminophenol as a Precursor : Researchers have developed well-organized synthetic routes using 2-aminophenol in combination with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones. Various reaction conditions and catalysts (nanocatalysts, metal catalysts, and ionic liquid catalysts) have been explored .

Antitumor Activity

While specific studies on N-(2-butyl-1,3-benzoxazol-5-yl)prop-2-enamide are limited, related benzoxazole derivatives have been evaluated for their antitumor properties. These compounds exhibit potential against cancer cell lines such as HeLa, A549, and MCF-7 .

Molecular Docking Studies

Researchers have employed computational techniques to understand the interactions of benzoxazole derivatives with biological targets. Molecular docking studies provide insights into binding affinities and potential therapeutic applications .

Antimycobacterial Potential

Although not directly related to our compound, other benzoxazole sulfonamides have been synthesized and evaluated for their antimycobacterial activity. These studies highlight the broader relevance of benzoxazoles in combating infectious diseases .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-butyl-1,3-benzoxazol-5-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-3-5-6-14-16-11-9-10(15-13(17)4-2)7-8-12(11)18-14/h4,7-9H,2-3,5-6H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXZETMZKPZLTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(O1)C=CC(=C2)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-butyl-1,3-benzoxazol-5-yl)prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,4-Dimethylpyrazol-3-yl)methyl]-N-prop-2-ynylthietan-3-amine](/img/structure/B2498452.png)

![Methyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2498462.png)

![6-benzyl-3-[(3-methylpiperidino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2498465.png)

![N-(isoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2498466.png)

![1-(4-fluorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2498468.png)

![N-(3,4-dimethoxyphenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2498473.png)